REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][CH:4]1[CH2:10][CH:9]2[N:11](C(OCC)=O)[CH:6]([CH2:7][CH2:8]2)[CH2:5]1.Cl>>[CH:9]12[NH:11][CH:6]([CH2:7][CH2:8]1)[CH2:5][CH:4]([CH2:3][CH2:2][OH:1])[CH2:10]2
|
Name
|
ethyl 3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCC1CC2CCC(C1)N2C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 1/2 hour
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
was then evaporated
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with trichloromethane
|
Type
|
WASH
|
Details
|
the extract was washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C12CC(CC(CC1)N2)CCO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |